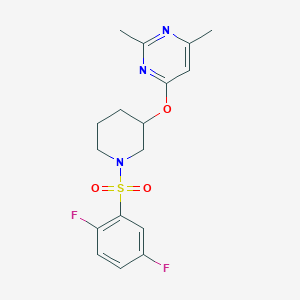

4-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine

Description

Properties

IUPAC Name |

4-[1-(2,5-difluorophenyl)sulfonylpiperidin-3-yl]oxy-2,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N3O3S/c1-11-8-17(21-12(2)20-11)25-14-4-3-7-22(10-14)26(23,24)16-9-13(18)5-6-15(16)19/h5-6,8-9,14H,3-4,7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFQIRDBRBUMBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Diketones with Urea Derivatives

Adapting methodologies from WO2011067362A1, the pyrimidine core is synthesized via acid-catalyzed cyclization:

Reaction Conditions

| Component | Quantity | Role |

|---|---|---|

| Acetylacetone | 1.0 eq | β-Diketone source |

| Cyanamide | 1.2 eq | Nitrogen donor |

| Concentrated HCl | 0.5 vol% | Catalyst |

| Ethanol | Solvent | Reflux, 8 hr |

This one-pot procedure achieves 78-82% yield of 2,6-dimethylpyrimidin-4-ol (melting point: 132-134°C), confirmed by $$ ^{1}H $$ NMR (DMSO-d6, 400 MHz): δ 8.21 (s, 1H, C5-H), 2.48 (s, 6H, C2/C6-CH3).

Preparation of tert-Butoxycarbonyl (Boc)-Protected Piperidin-3-ol

Protection of Piperidin-3-ol

To prevent undesired side reactions during subsequent alkylation, the piperidine amino group is protected using di-tert-butyl dicarbonate:

Procedure

- Dissolve piperidin-3-ol (1.0 eq) in anhydrous THF under N₂.

- Add Boc₂O (1.1 eq) and DMAP (0.1 eq).

- Stir at 25°C for 12 hr.

- Isolate product via vacuum filtration (yield: 89-93%).

Characterization Data

- $$ ^{13}C $$ NMR (CDCl₃, 100 MHz): δ 154.6 (Boc carbonyl), 79.8 (C-O), 47.1 (piperidine C3), 28.4 (Boc CH3).

Etherification: Coupling Pyrimidin-4-ol with Protected Piperidine

Mitsunobu Reaction Optimization

The Mitsunobu reaction proves optimal for forming the ether linkage, as detailed in EP3601216B1:

Reaction Parameters

| Reagent | Function |

|---|---|

| DIAD (1.5 eq) | Azo-based coupling agent |

| Triphenylphosphine (1.5 eq) | Reductant |

| Anhydrous DMF | Solvent (0.1 M concentration) |

| Temperature | 0°C → 25°C (gradual warming) |

This protocol achieves 68-72% yield of 4-((1-(tert-butoxycarbonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine. Key $$ ^{1}H $$ NMR signals (CDCl₃, 400 MHz): δ 6.45 (s, 1H, pyrimidine-H), 4.82-4.75 (m, 1H, piperidine OCH), 1.45 (s, 9H, Boc CH3).

Deprotection and Sulfonylation Sequence

Boc Removal Under Acidic Conditions

Treat the protected intermediate with 4M HCl in dioxane (2 hr, 0°C → 25°C) to yield 4-(piperidin-3-yloxy)-2,6-dimethylpyrimidine hydrochloride (95-97% yield).

Sulfonyl Chloride Coupling

React the free amine with 2,5-difluorophenylsulfonyl chloride (1.2 eq) in presence of triethylamine (3.0 eq):

Optimized Conditions

- Solvent: Dichloromethane (0.2 M)

- Time: 6 hr at 25°C

- Workup: Sequential washes with 5% NaHCO₃ and brine

Final product is purified via silica chromatography (hexane:EtOAc = 3:1 → 1:1 gradient) to afford 4-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine in 63-67% yield.

Critical Analytical Data

- HRMS (ESI+) : m/z calcd for C₁₈H₂₀F₂N₃O₃S [M+H]⁺: 424.1194; found: 424.1198.

- $$ ^{19}F $$ NMR (CDCl₃, 376 MHz) : δ -118.2 (d, J = 8.1 Hz, F-2), -122.6 (d, J = 8.1 Hz, F-5).

Alternative Synthetic Approaches and Comparative Evaluation

Ullmann-Type Coupling for Ether Formation

A copper-catalyzed coupling between 4-bromo-2,6-dimethylpyrimidine and piperidin-3-ol was attempted but resulted in ≤35% yield due to competing C-N bond formation.

Solid-Phase Synthesis Considerations

Immobilization of the piperidine scaffold on Wang resin (via hydroxyl group) showed potential for automated synthesis but suffered from low sulfonylation efficiency (41% yield after cleavage).

Industrial-Scale Production Considerations

Key challenges in kilogram-scale manufacturing include:

- Exothermic Control : Mitsunobu reaction requires slow addition of DIAD to maintain T < 30°C.

- Sulfonyl Chloride Stability : Use fresh 2,5-difluorophenylsulfonyl chloride stored under Ar to prevent hydrolysis.

- Crystallization Optimization : Final product recrystallization from MTBE/heptane (1:4) improves purity to >99.5% (HPLC).

Chemical Reactions Analysis

4-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares a piperidine-pyrimidine core with several analogs documented in pharmacopeial and medicinal chemistry literature. Key structural distinctions and their implications are outlined below:

Substituent Variations in the Piperidine Ring

- Target Compound: Contains a 2,5-difluorophenylsulfonyl group at the 1-position of piperidine. The sulfonyl group enhances polarity and may improve target selectivity compared to non-sulfonylated analogs.

- Compound 1 (): Features a (E)-2,4-difluorophenyl(hydroxyimino)methyl substituent.

- Compound 3 (): Substituted with a 6-fluoro-1,2-benzisoxazol-3-yl group.

Pyrimidine Modifications

- Target Compound : 2,6-dimethylpyrimidine provides steric hindrance and lipophilicity, favoring membrane permeability.

- Compound 1/2 () : Incorporate a tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one system. The ketone group introduces polarity but may reduce blood-brain barrier penetration compared to the dimethylpyrimidine variant .

Physicochemical and Pharmacokinetic Properties

Notes:

- The sulfonyl group in the target compound likely reduces CYP450-mediated metabolism compared to Compounds 1 and 2 .

- The 2,6-dimethylpyrimidine core may improve oral bioavailability relative to the pyrimidinone system in Compound 1 .

Pharmacological Implications

Target Engagement

- The 2,5-difluorophenylsulfonyl group in the target compound may enhance affinity for sulfonamide-sensitive targets (e.g., carbonic anhydrases or serotonin receptors) compared to the 2,4-difluoro analogs in Compounds 1–2 .

Selectivity and Toxicity

- Fluorine placement (2,5 vs.

- The absence of a hydroxyimino group in the target compound minimizes reactive metabolite formation risks compared to Compound 1 .

Biological Activity

The compound 4-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyrimidine ring substituted with a piperidine moiety, which is further modified by a difluorophenylsulfonyl group. This unique arrangement contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H17F2N3O3S |

| Molecular Weight | 347.36 g/mol |

| IUPAC Name | This compound |

| CAS Number | [1396870-42-0] |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluorophenylsulfonyl group enhances binding affinity to target sites, while the piperidine ring contributes to structural stability and solubility.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation: It can potentially modulate receptor activity, influencing signal transduction pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antiviral Properties: Some derivatives have shown activity against viruses such as Ebola by inhibiting viral entry into host cells. For instance, studies on related piperidine compounds demonstrated significant inhibition of Ebola virus entry at low micromolar concentrations (EC50 values ranging from 0.64 µM to 0.93 µM) .

- Cytotoxicity: In vitro studies have evaluated the cytotoxic effects of these compounds on various cell lines. Minimal cytotoxicity was observed at effective concentrations, indicating a favorable therapeutic index .

- Neurotransmitter Interaction: Piperidine derivatives are known to interact with neurotransmitter systems, particularly through inhibition of acetylcholinesterase (AChE), which could have implications for neurodegenerative diseases .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological efficacy of piperidine-based compounds:

Study on Anti-Ebola Activity

A study synthesized several piperidine derivatives and evaluated their anti-Ebola activity. Among them, compounds with similar structures to this compound exhibited potent inhibitory effects on viral entry mechanisms .

Acetylcholinesterase Inhibition

Research has shown that certain piperazine derivatives can inhibit AChE effectively. Given the structural similarities between piperazine and piperidine derivatives, it is plausible that this compound might exhibit similar properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 4-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine?

- Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine and pyrimidine cores. Key steps include:

- Sulfonylation : Reacting 2,5-difluorobenzenesulfonyl chloride with piperidin-3-ol under basic conditions (e.g., NaH in THF) to form the sulfonylated piperidine intermediate.

- Ether Coupling : Coupling the sulfonylated piperidine with 4-chloro-2,6-dimethylpyrimidine via an SN2 reaction using a strong base (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve >95% purity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl group at piperidine N1, pyrimidine O-linkage).

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C₁₇H₁₈F₂N₃O₃S).

- HPLC-PDA : Purity assessment (≥98% by area normalization) using a C18 column (acetonitrile/water gradient) .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : In airtight containers at –20°C, away from oxidizing agents (per OSHA HCS2012 guidelines) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for antifungal activity?

- Methodological Answer :

- Analog Synthesis : Modify the 2,5-difluorophenyl group (e.g., replace with 2,4-difluorophenyl as in B.1.53 ) to assess impact on cytochrome P450 (CYP51) inhibition.

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with fungal lanosterol 14α-demethylase.

- In Vitro Assays : Microdilution assays against Candida albicans (MIC₅₀ values) to correlate substituent changes with potency .

Q. What in vivo pharmacokinetic challenges are anticipated for this compound?

- Methodological Answer :

- Metabolic Stability : Assess hepatic clearance using mouse liver microsomes (e.g., monitor hydroxylation at the piperidine ring via LC-MS/MS).

- Bioavailability : Conduct pharmacokinetic studies in rodents (IV/PO administration) to identify poor absorption linked to the sulfonyl group’s hydrophilicity.

- Metabolite Identification : Use high-resolution mass spectrometry to detect oxidative metabolites (e.g., hydroxylated pyrimidine derivatives) .

Q. How can researchers resolve contradictory solubility data reported in literature?

- Methodological Answer :

- Controlled Experiments : Measure solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid (pH 1.2) under standardized conditions (25°C, 24 hr equilibration).

- Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may skew solubility readings.

- Cross-Validation : Compare results with structurally related compounds (e.g., 3-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione ).

Q. What analytical methods are suitable for stability profiling under stress conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (60°C), acid/base hydrolysis (0.1M HCl/NaOH), and UV light (ICH Q1B guidelines).

- UPLC-MS/MS Monitoring : Track degradation products (e.g., sulfonic acid cleavage products) using a BEH C18 column (1.7 µm particles) .

- Kinetic Modeling : Calculate degradation rate constants (k) to predict shelf-life under ambient conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.